

tert-Butyl methyl ether spectral data for NMR and IR analysis

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Compound of Interest

Compound Name: *tert-Butyl methyl ether*

Cat. No.: *B046794*

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An In-depth Technical Guide to the Spectral Analysis of **tert-Butyl Methyl Ether**

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **tert-Butyl methyl ether** (MTBE). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. The document details experimental protocols and presents spectral data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **tert-Butyl methyl ether**, both ^1H and ^{13}C NMR are used to confirm its structure by identifying the chemical environments of its hydrogen and carbon atoms.

^1H NMR Spectral Data

The ^1H NMR spectrum of **tert-Butyl methyl ether** is characterized by two distinct signals, corresponding to the two different types of protons in the molecule: the nine equivalent protons of the tert-butyl group and the three protons of the methyl group.^{[1][2]} The expected integration ratio of these signals is 9:3, which simplifies to 3:1.^[1]

Signal Assignment	Chemical Shift (δ) in CDCl ₃	Multiplicity	Integration
(CH ₃) ₃ C-	~1.19 ppm	Singlet	9H
-OCH ₃	~3.19 ppm	Singlet	3H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **tert-Butyl methyl ether** displays three signals, corresponding to the three unique carbon environments in the molecule.

Signal Assignment	Chemical Shift (δ) in CDCl ₃
(CH ₃) ₃ C-	~27.5 ppm
-OCH ₃	~49.7 ppm
-C(CH ₃) ₃	~73.4 ppm

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

IR Spectral Data

The IR spectrum of **tert-Butyl methyl ether** shows characteristic absorption bands that confirm the presence of C-H and C-O bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2970 - 2820	C-H Stretch (sp ³)	Strong
1390 & 1365	-C(CH ₃) ₃ Bending (tert-butyl)	Strong (doublet)
~1203	C-C Stretch (tert-butyl)	Strong
~1085	C-O-C Asymmetric Stretch	Strong
~852	C-O-C Symmetric Stretch	Medium

Data sourced from spectral databases and literature.[\[3\]](#)

Experimental Protocols

Accurate spectral data acquisition is contingent on meticulous sample preparation and consistent instrument operation.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh between 5-25 mg of the liquid **tert-Butyl methyl ether** for ¹H NMR or 20-50 mg for ¹³C NMR.[\[4\]](#)[\[5\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[\[4\]](#)[\[6\]](#)
 - To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[\[7\]](#)
 - The final liquid column in the NMR tube should be about 4-5 cm high.[\[4\]](#)[\[6\]](#)
 - Cap the NMR tube securely to prevent evaporation.[\[4\]](#)
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[4]
- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[4]
- Shimming: The magnetic field is homogenized by adjusting the shim coils to maximize resolution and obtain sharp, symmetrical peaks.[4]
- Tuning: The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to optimize signal detection.[4]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate data acquisition.[8] For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol (Neat Liquid Film)

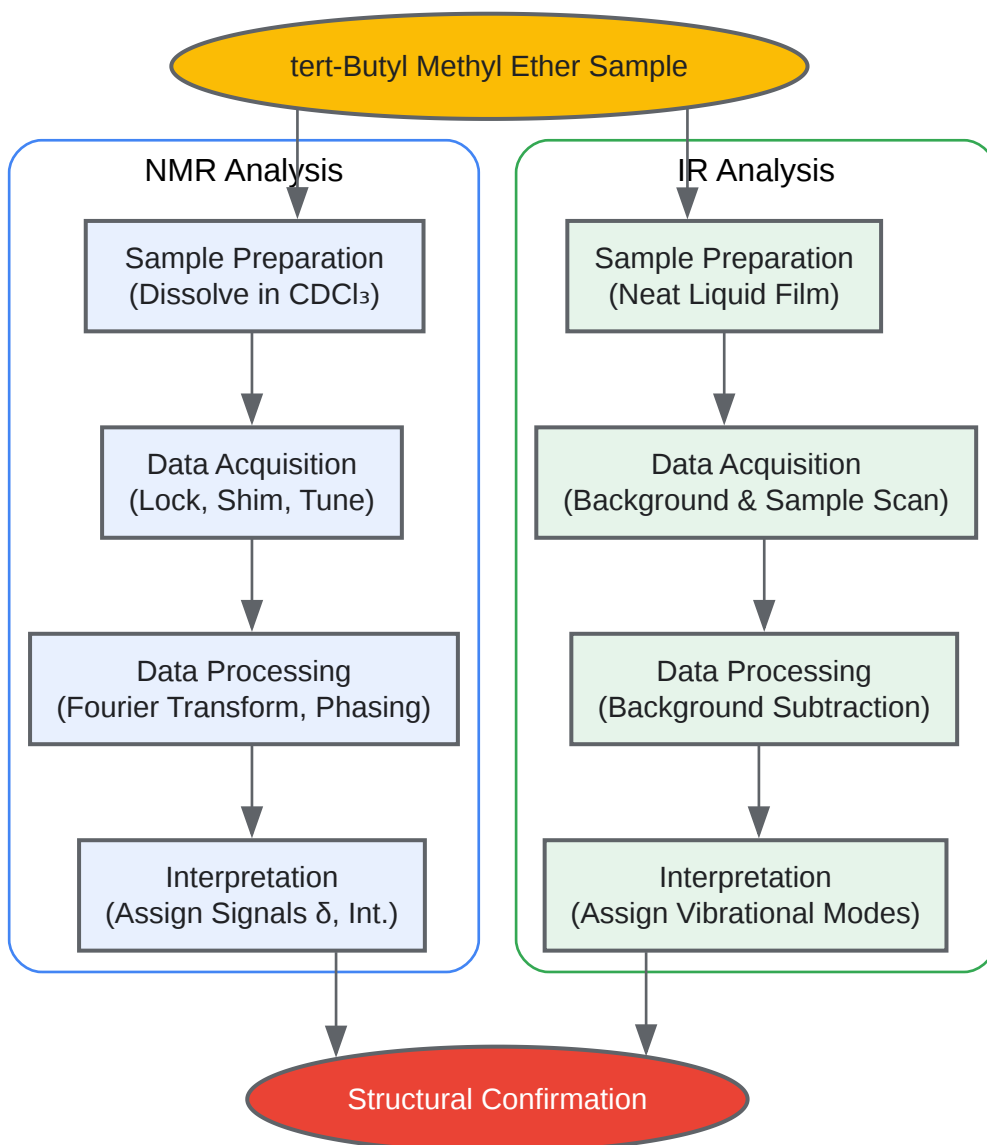
- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely.[9]
 - Place one to two drops of neat (undiluted) liquid **tert-Butyl methyl ether** onto the surface of one salt plate.[9][10]
 - Place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][11]
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[9]
 - Background Scan: First, run a background spectrum with no sample in the beam path. This is done to record the spectral signature of ambient moisture, CO_2 , and the instrument itself, which will be subtracted from the sample spectrum.[12]

- Sample Scan: Run the IR spectrum of the **tert-Butyl methyl ether** sample. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, promptly disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator to prevent damage from atmospheric moisture.^[9]

Visualizations

Diagrams created using the Graphviz DOT language help visualize the molecular structure and the analytical workflow.

Molecular structure of **tert-Butyl methyl ether** with ^1H NMR assignments.



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Workflow for the spectral analysis of **tert-Butyl methyl ether**.

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